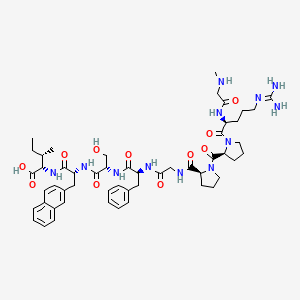
Ribocil-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribocil-C is a potent inhibitor of bacterial riboflavin riboswitches . Riboswitches are cis regulatory elements present in non-coding RNA that specifically bind to natural ligands to regulate gene expression .
Synthesis Analysis
The synthesis of Ribocil-C involves the creation of libraries based on RNA binding scaffolds. This process allows for the revelation of general principles in small molecule recognition and the ability to ask precise chemical questions about drivers of affinity and selectivity .Molecular Structure Analysis
Ribocil-C has a chemical formula of C21H21N7OS and a molecular weight of 419.50 g/mol . It is structurally distinct from FMN .Chemical Reactions Analysis
Ribocil-C functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth . The binding modes of its iso-mers are very similar, raising questions as to why ribocil-B (S-isomer) is a tight binder to the FMN riboswitch and ribocil-A (R-isomer) does not similarly interact .Physical And Chemical Properties Analysis
Ribocil-C is a solid substance with a solubility of 12.5 mg/mL in DMSO . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen
Antibacterial Effects : Ribocil-C is identified as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, crucial for controlling the expression of riboflavin (vitamin B2) biosynthesis in bacteria like Escherichia coli. Its application extends to inhibiting medically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Ribocil-C and another compound, roseoflavin, have been shown to specifically inhibit dual FMN riboswitches, which control both riboflavin biosynthesis and uptake processes, essential for MRSA growth and pathogenesis (Wang et al., 2017).
Riboswitch Targeting : Ribocil-C functions as a structurally distinct synthetic mimic of the natural ligand, flavin mononucleotide, for the FMN riboswitch. It represses riboswitch-mediated ribB gene expression and inhibits bacterial growth both in vitro and in vivo (Howe et al., 2016).
Mechanism of Action : Ribocil-C has been discovered and characterized as a selective chemical modulator of bacterial riboflavin riboswitches. It acts as a synthetic mimic of the natural ligand, flavin mononucleotide, to repress riboswitch-mediated ribB gene expression and inhibit bacterial cell growth (Howe et al., 2015).
Dual Targeting in Gram-Positive Pathogens : In the context of Gram-positive pathogens like MRSA, ribocil-C, in conjunction with roseoflavin, targets two autonomous riboswitches simultaneously, thereby inhibiting de novo synthesis and uptake of riboflavin (Krajewski et al., 2017).
Riboswitch Binding Studies : Affinity-selection mass spectrometry (AS-MS) has been used to identify novel compounds that target the FMN riboswitch, with ribocil serving as a case study for this approach. This demonstrates that non-coding RNA elements like riboswitches can be targeted by small molecules with diverse chemical structures (Rizvi et al., 2018).
Conversion for Gram-Negative Bacteria : Ribocil C has been modified to increase its accumulation in Gram-negative bacteria, enabling its effectiveness against these pathogens in vivo. This represents a significant step in the development of FMN riboswitch binders against Gram-negative bacteria (Motika et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ribocil-C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)


![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)




